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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of savolitinib (also known as Volitinib,
AZD6094, and HMPL-504), a potent and highly selective, orally bioavailable small-molecule
inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1][2]
[3][4] Dysregulation of the c-MET signaling pathway is a known driver in various human
cancers, making it a critical target for therapeutic intervention.[5][6] Savolitinib has been
developed to target tumors with aberrant c-MET activation, such as those with MET
amplification or MET exon 14 skipping mutations.[2][7]

The c-MET Signaling Pathway and Its Role in
Oncology

The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor
tyrosine kinase encoded by the MET proto-oncogene.[8][9] Under normal physiological
conditions, its only known ligand, hepatocyte growth factor (HGF), binds to c-MET, inducing
receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain.[10]
[11] This activation triggers a cascade of downstream signaling pathways, including the RAS-
RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[6][8][12] These pathways are
crucial for regulating cellular processes like proliferation, survival, motility, invasion, and
morphogenesis during embryonic development and tissue repair.[5][8]
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In oncology, aberrant c-MET signaling can drive tumor growth, angiogenesis, and metastasis.
[6][8] This dysregulation can occur through several mechanisms, including MET gene
amplification, activating mutations (such as MET exon 14 skipping alterations), and
overexpression of either c-MET or its ligand HGF.[8][10][13] MET exon 14 skipping mutations,
which occur in approximately 3-4% of non-small cell lung cancers (NSCLC), lead to reduced
degradation of the MET protein, promoting uncontrolled cellular growth.[14][15]
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Caption: The c-MET signaling cascade.
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Savolitinib: Mechanism of Action

Savolitinib is a potent, ATP-competitive inhibitor of c-MET.[4][16] It selectively binds to the
ATP-binding pocket of the c-MET receptor, preventing its autophosphorylation and subsequent
activation.[10][16] This blockade disrupts the downstream signaling pathways critical for tumor
cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[10][17]
Savolitinib demonstrates exquisite selectivity for c-MET, which minimizes off-target effects and
contributes to a more favorable safety profile.[3][10][18]
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Caption: Savolitinib's competitive inhibition mechanism.
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Preclinical Profile
In Vitro Activity

Savolitinib potently inhibits both the enzymatic activity and phosphorylation of MET at low

nanomolar concentrations.[3] It shows high selectivity for c-MET over a wide range of other
kinases.[3][18] In vitro studies demonstrate that savolitinib effectively inhibits the growth of
cancer cell lines with MET amplification or MET-driven autocrine loops.[3][18]

Cell Line /
Parameter Value o Reference
Condition
ICso0 (c-Met) 5nM Enzymatic Assay [16][18]
ICso (p-Met) 3nM Enzymatic Assay [16][18]
ICso (p-Met) 3nM NCI-H441 Cells [16]
o Hs746t Xenograft
ICso (c-Met Inhibition) 12.5 nM (free drug) Model [71[19]
ode

MET-dysregulated
ECso (Cell Growth) 0.6 nM - 12.5 nM , _ [18]
Gastric Cell Lines

. . >650-fold vs 265 _
Kinase Selectivity ) @ 1 puM concentration  [3]
kinases

In Vivo Pharmacokinetics & Efficacy

Preclinical studies in animal models have shown that savolitinib is orally bioavailable with
favorable pharmacokinetic properties.[3][18][19] It demonstrates dose-dependent tumor growth
inhibition in various xenograft models, particularly those with MET-driven gastric, lung, and
papillary renal cell carcinomas.[3][18][20]
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. . . Volume of
. . Bioavaila Clearanc Half-life o Referenc
Species Dosing o Distributi
bility (F) e (CL) (t%%)
on (Vss)
11.0
Mouse Oral/lV 27.2% _ 1.7 h 0.4 L/kg [18]
mL/min/kg
11.8
Rat Oral/lV 42.6% ) - 1.4 L/kg [18]
mL/min/kg
35
Dog Oral/lvV 86.3% ) - 1.4 L/kg [18]
mL/min/kg
17.2
Monkey Oral/lVvV 1.9% ) - 0.7 L/kg [18]
mL/min/kg

Table: Summary of preclinical pharmacokinetic parameters of Savolitinib.

In a patient-derived xenograft (PDX) model of EGFR-mutated, MET-amplified NSCLC,
savolitinib (15 mg/kg) as a single agent resulted in approximately 84% tumor growth inhibition
(TGI).[17][21] When combined with the EGFR inhibitor osimertinib, a savolitinib dose as low
as 0.3 mg/kg achieved 81% TGI.[17][21]

Clinical Development and Efficacy

Savolitinib has undergone extensive clinical investigation as both a monotherapy and in
combination with other targeted agents.[2][7][22] It received its first conditional approval in
China for patients with NSCLC harboring MET exon 14 skipping mutations who have
progressed on or are unable to receive chemotherapy.[2]

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.selleckchem.com/products/hmpl-504-azd6094-volitinib.html
https://www.selleckchem.com/products/hmpl-504-azd6094-volitinib.html
https://www.selleckchem.com/products/hmpl-504-azd6094-volitinib.html
https://www.selleckchem.com/products/hmpl-504-azd6094-volitinib.html
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10157363/
https://pubmed.ncbi.nlm.nih.gov/36888921/
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10157363/
https://pubmed.ncbi.nlm.nih.gov/36888921/
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9776447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10571651/
https://www.cancer.gov/research/participate/clinical-trials/intervention/savolitinib?pn=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9776447/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Patient Key
. Cancer . . Referenc
Trial ID Phase Populatio Dosing Outcome
Type e
n S
ORR:
49.2%;
Median
NCT02897 MET exon 400-600 PFS: 6.8
Il NSCLC o [71113]
479 14 skipping mg QD months;
Median
DOR: 8.3
months
Gastric
(MET
amp): ORR
MET- 600 mg QD
Advanced 35.7%;
NCT01985 ) aberrant or 500 mg
I Solid ) NSCLC [23][24]
55 (gastric, BID
Tumors (METex14):
NSCLC) (RP2D)
Tumor
shrinkage
observed
EGFRm, Savolitinib
MET- 600 mg OD
TATTON N
Ib NSCLC amplified, + ORR: 44% [7]
(PartA) o
post-EGFR  Osimertinib
TKI 80 mg OD
EGFRm, e ORR
Savolitinib
MET- (T790M-):
NCT02374 N 600 mg OD
I NSCLC amplified, o 52%; ORR  [7]
645 + Gefitinib
post-EGFR (T790M+):
250 mg OD
TKI 9%
© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10571651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9255265/
https://www.mdpi.com/2072-6694/15/19/4708
https://www.researchgate.net/publication/360116048_Phase_IaIb_Study_of_the_Selective_MET_Inhibitor_Savolitinib_in_Patients_with_Advanced_Solid_Tumors_Safety_Efficacy_and_Biomarkers
https://pmc.ncbi.nlm.nih.gov/articles/PMC10571651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10571651/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ORR: 56%:;
EGFRm, o )
Savolitinib Median
SAVANNA MET-
300 mg PFS: 7.4
H overexpres
Il NSCLC _ BID+ months; [25]
(NCTO0377 sed/amplifi ] o )
Osimertinib  Median
8229) ed, post-
] o 80 mg QD DoR: 7.1
Osimertinib

months

Table: Summary of key clinical trials for Savolitinib. (ORR: Objective Response Rate; PFS:
Progression-Free Survival; DOR: Duration of Response; QD: Once Daily; BID: Twice Daily;
RP2D: Recommended Phase Il Dose)

Experimental Protocols
In Vitro c-MET Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the ICso of savolitinib against the c-MET
kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[26][27]

» Reagent Preparation:

o Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA,
0.01% Tween-20, 2 mM DTT).

o Prepare a serial dilution of savolitinib in DMSO, then further dilute in the kinase reaction
buffer.

o Prepare a solution of recombinant human c-MET enzyme in kinase buffer.
o Prepare a solution of biotinylated substrate peptide (e.g., poly-Glu,Tyr 4:1) in kinase buffer.
o Prepare an ATP solution in kinase buffer at a concentration close to its Km for the enzyme.

o Prepare detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and
XL665-conjugated streptavidin, diluted in detection buffer (e.g., 100 mM HEPES pH 7.0,
0.1 M KF, 0.1% BSA).

e Assay Procedure:
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o Add 2 uL of diluted savolitinib or DMSO (control) to the wells of a low-volume 384-well
plate.

o Add 4 uL of the c-MET enzyme and substrate peptide mixture to each well.

o Incubate for 15 minutes at room temperature to allow compound binding.

o Initiate the kinase reaction by adding 4 pL of the ATP solution.

o Incubate for 60 minutes at room temperature.

o Stop the reaction by adding 10 pL of the detection reagent mixture containing EDTA.

o Incubate for 60 minutes at room temperature to allow for signal development.

Data Acquisition and Analysis:

o Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm
(acceptor) and 620 nm (donor).

o Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
o Plot the HTRF ratio against the logarithm of savolitinib concentration.

o Determine the ICso value by fitting the data to a four-parameter logistic curve using
appropriate software (e.g., GraphPad Prism).
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Caption: Workflow for in vitro ICso determination.
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Cell Proliferation Assay

This protocol outlines a method to assess the effect of savolitinib on the proliferation of MET-
dependent cancer cells (e.g., Hs746t gastric cancer cells).

e Cell Culture:

o Culture Hs746t cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a
humidified 5% CO:2 incubator.

e Assay Procedure:

o

Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.

[¢]

Allow cells to attach overnight.

[¢]

Prepare serial dilutions of savolitinib in culture media and add them to the wells. Include
wells with vehicle (DMSO) as a control.

o

Incubate the plate for 72 hours.
 Viability Measurement:

o Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to
each well according to the manufacturer's instructions.

o Incubate as required by the reagent.

o Measure the signal (luminescence or absorbance) using a plate reader.
o Data Analysis:

o Normalize the signal of treated wells to the vehicle control wells.

o Plot the percentage of viability against the logarithm of savolitinib concentration to
determine the Glso (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study
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This protocol describes a general procedure for evaluating the anti-tumor efficacy of
savolitinib in a mouse xenograft model.[16][18]

e Animal Model:
o Use immunodeficient mice (e.g., athymic nude or NSG mice).

o Subcutaneously implant MET-amplified cancer cells (e.g., Hs746t or EBC-1) or patient-
derived tumor fragments into the flank of each mouse.[2][7]

e Tumor Growth and Treatment:

[¢]

Monitor tumor growth regularly using calipers (Tumor Volume = 0.5 x Length x Width?).

[e]

When tumors reach a predetermined size (e.g., 150-200 mm3), randomize mice into
treatment and control groups.

[e]

Administer savolitinib orally, once daily, at various doses (e.g., 1-25 mg/kg).[16][18] The
control group receives the vehicle solution.

[e]

Monitor animal body weight and general health throughout the study.
o Efficacy and Pharmacodynamic Assessment:
o Measure tumor volumes 2-3 times per week.

o At the end of the study (or at specified time points), euthanize the animals and excise the
tumors.

o Tumor tissue can be used for pharmacodynamic analysis, such as measuring the levels of
phosphorylated MET (p-MET) by Western blot or immunohistochemistry to confirm target
engagement.[7]

o Data Analysis:

o Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the
vehicle control.
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o Analyze statistical significance between the groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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